

# Fedratinib Inhibitory Concentration (IC<sub>50</sub>) Data

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Fedratinib

CAS No.: 936091-26-8

Cat. No.: S547874

Get Quote

The table below summarizes the key potency and selectivity data for **fedratinib**.

| Target      | Reported IC <sub>50</sub> Value                                                     | Experimental Context                  | Selectivity (vs. JAK2)               |
|-------------|-------------------------------------------------------------------------------------|---------------------------------------|--------------------------------------|
| JAK2        | 3 nM                                                                                | Cell-free kinase assay<br>[1] [2] [3] | -                                    |
| JAK2V617F   | 3 nM                                                                                | Cell-free kinase assay<br>[1] [2] [3] | -                                    |
| FLT3        | 15 nM                                                                               | Cell-free kinase assay<br>[1] [2]     | 5-fold less selective                |
| RET (c-RET) | 48 nM                                                                               | Cell-free kinase assay<br>[1] [2]     | 16-fold less selective               |
| JAK1        | 105 nM (IC <sub>50</sub> not directly provided; calculated from selectivity data)   | Cell-free kinase assay<br>[1] [4] [3] | 35-fold more selective for JAK2 [1]  |
| JAK3        | >1000 nM (IC <sub>50</sub> not directly provided; calculated from selectivity data) | Cell-free kinase assay<br>[1] [4] [3] | 334-fold more selective for JAK2 [1] |

The activity of **fedratinib** extends to cellular models, as shown in the table below.

| Cell Line / Model | Assay Type        | Reported IC <sub>50</sub> / EC <sub>50</sub> | Description                                           |
|-------------------|-------------------|----------------------------------------------|-------------------------------------------------------|
| HEL               | Growth Inhibition | 305 nM [1]                                   | Cell line harboring JAK2V617F mutation [1]            |
| Ba/F3 JAK2V617F   | Growth Inhibition | 270 nM [1]                                   | Murine pro-B cell line expressing human JAK2V617F [1] |
| MV4-11            | Antiproliferative | 79 nM (EC <sub>50</sub> ) [1]                | Human leukemia cell line                              |
| UKE-1             | Growth Inhibition | 0.66 μM (660 nM) [5]                         | Cell line driven by JAK2 V617F mutant                 |

## Key Experimental Protocols

To help you interpret the data and design your own experiments, here are methodologies commonly used to generate the results cited.

- **Cell-Free Kinase Assay (Radiometric):** This standard assay measures a compound's ability to directly inhibit kinase activity. The protocol involves incubating the purified kinase domain (e.g., JAK2) with ATP (often radiolabeled) and a substrate. **Fedratinib's** IC<sub>50</sub> of 3 nM for JAK2 was determined in such cell-free systems, with biochemical inhibition IC<sub>50</sub> values as low as 0.40 nM reported in some radiometric assays [1] [5].
- **Cellular Growth Inhibition/Proliferation Assay (XTT/AlamarBlue):** This method assesses the anti-proliferative effect of a drug on cells. Cells are seeded in multi-well plates and treated with a concentration range of **fedratinib** for a set duration (e.g., 48-72 hours). Cell viability/proliferation is then quantified using colorimetric or fluorometric reagents like XTT or AlamarBlue [1] [6]. The IC<sub>50</sub> is the concentration that reduces cell proliferation by 50% compared to untreated controls.
- **Apoptosis Assay (Annexin V/Flow Cytometry):** To determine if growth inhibition is due to cell death, apoptosis assays are performed. Cells treated with **fedratinib** for 24-48 hours are stained with Annexin V (which binds to phosphatidylserine externalized on the cell membrane during early

apoptosis) and a viability dye like DAPI. The percentage of apoptotic cells is then quantified using flow cytometry [1] [6].

- **Immunoblotting (Western Blot):** This technique confirms the on-target effect of **fedratinib** by analyzing changes in protein phosphorylation and expression. After treatment, cell lysates are prepared, and proteins are separated by electrophoresis, transferred to a membrane, and probed with specific antibodies. **Fedratinib** treatment reduces phosphorylation of JAK2 itself and its key downstream effectors, STAT3 and STAT5, without affecting total protein levels [1] [6].

## Fedratinib's Action on JAK-STAT Signaling Pathway

The following diagram illustrates the mechanism of **fedratinib** within the JAK-STAT signaling context, based on the experimental data.



[Click to download full resolution via product page](#)

**Fedratinib** acts as an ATP-competitive inhibitor, binding to the kinase domain of JAK2 to block its catalytic activity. This inhibition prevents the phosphorylation and activation of STAT transcription factors, leading to reduced expression of pro-survival and proliferative genes like Bcl-XL and c-MYC [1] [4] [6]. This mechanism ultimately results in inhibited proliferation and induced apoptosis in dependent cells.

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Fedratinib (TG101348) | JAK inhibitor | Mechanism [selleckchem.com]
2. Fedratinib (TG-101348) | JAK2 Inhibitor [medchemexpress.com]
3. Fedratinib - an overview [sciencedirect.com]
4. Fedratinib, a newly approved treatment for patients with ... [nature.com]
5. Structural insights into JAK2 inhibition by ruxolitinib, ... [pmc.ncbi.nlm.nih.gov]
6. Selective JAK2 Inhibition Specifically Decreases Hodgkin ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Fedratinib Inhibitory Concentration (IC<sub>50</sub>) Data]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547874#fedratinib-ic50-values-jak2-jak2v617f-kinase>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)